2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-

Lipophilicity Drug-likeness Membrane permeability

2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- (CAS 646041-96-5, IUPAC: 1-(2-chloroanilino)-3-naphthalen-2-yloxypropan-2-ol) is a chiral aryloxyaminopropanol derivative with molecular formula C19H18ClNO2 and molecular weight 327.8 g/mol. This compound belongs to the aryloxyaminopropanol class, which forms the structural backbone of numerous beta-adrenergic receptor blockers (beta-blockers) including propranolol, nadolol, and levobunolol.

Molecular Formula C19H18ClNO2
Molecular Weight 327.8 g/mol
CAS No. 646041-96-5
Cat. No. B12608738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-
CAS646041-96-5
Molecular FormulaC19H18ClNO2
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCC(CNC3=CC=CC=C3Cl)O
InChIInChI=1S/C19H18ClNO2/c20-18-7-3-4-8-19(18)21-12-16(22)13-23-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,16,21-22H,12-13H2
InChIKeyPOEHRGRGXSJNKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- (CAS 646041-96-5): Structural and Physicochemical Baseline for Procurement Evaluation


2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- (CAS 646041-96-5, IUPAC: 1-(2-chloroanilino)-3-naphthalen-2-yloxypropan-2-ol) is a chiral aryloxyaminopropanol derivative with molecular formula C19H18ClNO2 and molecular weight 327.8 g/mol . This compound belongs to the aryloxyaminopropanol class, which forms the structural backbone of numerous beta-adrenergic receptor blockers (beta-blockers) including propranolol, nadolol, and levobunolol [1]. It features a naphthalen-2-yloxy aromatic moiety connected via a propan-2-ol linker to a 2-chlorophenylamino basic group, creating a molecule with a single chiral center at the secondary alcohol carbon. Key computed physicochemical properties include a LogP of 4.418 and a polar surface area (PSA) of 41.49 Ų .

Why Generic Substitution Fails for 2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- (CAS 646041-96-5): The Substituent-Specific Differentiation Problem


Aryloxyaminopropanols cannot be treated as interchangeable commodities because both the aromatic (naphthyloxy) and basic (amino) termini independently govern receptor affinity, antioxidant capacity, and chromatographic behavior. The Čižmáriková et al. (2023) study demonstrated that within a single naphthalen-2-ol scaffold, varying only the amine substituent produced ABTS radical inhibition values ranging from 5.42% (2-methylimidazole) to 92.92% (4-methylpiperidine derivative) — a >17-fold span [1]. The target compound's 2-chloroanilino group introduces ortho-chlorine electronegativity and steric effects absent in the unsubstituted anilino analog (CAS 450363-52-7), propranolol (isopropylamino), and heterocyclic variants . These molecular differences predictably alter lipophilicity (LogP ~4.4 vs. ~3.5 for propranolol), hydrogen-bonding donor/acceptor patterns, and enantioselective chromatographic retention — making generic substitution scientifically unsound without head-to-head validation data.

Quantitative Differentiation Evidence for CAS 646041-96-5: Head-to-Head and Class-Level Comparator Data


Lipophilicity (LogP) Differentiation: 2-Chloroanilino vs. Unsubstituted Anilino and Isopropylamino Comparators

The target compound's computed LogP of 4.418 reflects the substantial lipophilicity contribution of the ortho-chlorine substituent on the anilino ring. The unsubstituted phenylamino analog (CAS 450363-52-7, C19H19NO2) lacks this chlorine atom, resulting in a lower predicted LogP. For context, propranolol (1-isopropylamino-3-(naphthalen-1-yloxy)propan-2-ol) has an experimentally determined LogP of approximately 3.48 [1]. The ~0.9 log unit increase versus propranolol, attributable to the combined effects of chlorine substitution and naphthalen-2-yloxy (vs. 1-yloxy) regiochemistry, corresponds to an approximately 8-fold increase in octanol-water partition coefficient — a parameter directly relevant to passive membrane permeability, protein binding, and chromatographic retention in reversed-phase HPLC systems used for purity analysis.

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Polar Surface Area Differentiation: Procurement-Relevant Purity and Handling Specifications

The target compound has a molecular weight of 327.8 g/mol and a polar surface area (PSA) of 41.49 Ų . The chlorine atom contributes approximately 35.5 g/mol to the molecular weight and reduces hydrogen-bonding capacity relative to the unsubstituted anilino analog (CAS 450363-52-7, MW 293.36 g/mol). This ~34 g/mol mass difference is analytically significant: it shifts the parent ion in LC-MS by +34 m/z units, enabling unambiguous identification and purity assessment via mass spectrometry. The PSA of 41.49 Ų, consisting of one hydroxyl oxygen and one secondary amine nitrogen, places the compound within favorable drug-likeness space (PSA < 140 Ų for oral bioavailability per Veber rules) but with limited aqueous solubility compared to more polar analogs [1].

Molecular weight Polar surface area Analytical characterization

Antioxidant Activity Range: Class-Level Evidence from the Naphthalen-2-ol Aryloxyaminopropanol Series

In the systematic study by Čižmáriková et al. (2023), aryloxyaminopropanols derived from naphthalen-2-ol with aromatic amine substituents demonstrated measurable antioxidant activity in the ABTS radical cation decolorization assay [1]. The anilino-substituted compound (Compound IV fumarate, F2N-CH) exhibited 33.51 ± 3.30% ABTS inhibition, while the unsubstituted naphthalen-2-ol parent compound showed 99.63 ± 0.30% inhibition, and propranolol (the clinical reference standard) showed 97.48 ± 2.34% inhibition [1]. The target compound's 2-chloroanilino substituent introduces an electron-withdrawing chlorine atom ortho to the amine, which is expected to modulate the electron density on the anilino nitrogen and consequently alter radical scavenging capacity relative to the unsubstituted anilino derivative. However, direct ABTS data for CAS 646041-96-5 has not been reported in the peer-reviewed literature to date.

Antioxidant activity ABTS assay Radical scavenging Structure-activity relationship

Chiral Separation Feasibility: Enantioselective HPLC Using Polysaccharide Chiral Stationary Phases

The target compound contains a single chiral center at the secondary alcohol carbon of the propan-2-ol linker, existing as a racemic mixture of (R)- and (S)-enantiomers. The Čižmáriková et al. (2023) study demonstrated that closely related naphthalen-2-ol aryloxyaminopropanols can be enantioseparated using Chiralpak AD (amylose tris(3,5-dimethylphenyl)carbamate) with resolution factors (Rs) ranging from 1.27 to 14.88 depending on the amine substituent [1]. The anilino-substituted compound (Compound IVa) achieved baseline resolution with Rs = 12.01-12.96 and selectivity factor α = 2.09-2.12 [1]. The target compound's 2-chloroanilino group, with its increased steric bulk and altered electronic properties relative to unsubstituted anilino, is predicted to interact differently with the chiral selector, potentially yielding distinct retention factors (k1, k2) and resolution values that would require empirical determination.

Enantioseparation Chiral HPLC Amylose-based CSP Chiralpak AD

Naphthalene Regiochemistry Differentiation: 2-Yloxy vs. 1-Yloxy Substitution Pattern

The target compound bears a naphthalen-2-yloxy (β-naphthyloxy) substituent, whereas the clinically dominant beta-blocker propranolol contains a naphthalen-1-yloxy (α-naphthyloxy) group [1]. This regiochemical difference is pharmacologically significant: in the aryloxyaminopropanol class, the position of the naphthalene-oxygen linkage affects the three-dimensional orientation of the aromatic ring within beta-adrenergic receptor binding pockets. Literature on propranolol analogs has established that naphthalen-1-yloxy and naphthalen-2-yloxy isomers exhibit differential beta-blocking potency and receptor subtype selectivity [2]. The combination of naphthalen-2-yloxy with a 2-chloroanilino group in CAS 646041-96-5 creates a unique pharmacophoric pattern not found in any approved beta-blocker, representing a distinct chemical space for receptor interaction studies.

Regiochemistry Naphthalene substitution Beta-adrenergic receptor binding Structure-activity relationship

Research and Industrial Application Scenarios for 2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)- (CAS 646041-96-5)


Beta-Adrenoceptor Structure-Activity Relationship (SAR) Probe: Naphthalen-2-yloxy + 2-Chloroanilino Pharmacophore Exploration

This compound serves as a unique SAR probe for investigating how simultaneous modification of both the aromatic ether regiochemistry (2-yloxy vs. 1-yloxy) and the basic amine substituent (2-chloroanilino vs. isopropylamino) affects beta-adrenoceptor subtype binding and functional activity. As demonstrated by the Čižmáriková et al. (2023) framework, systematic variation of the amine component on a fixed naphthalen-2-ol scaffold enables isolation of the amine's contribution to receptor pharmacology [1]. The 2-chloroanilino group introduces orthogonal steric and electronic properties not available in the aliphatic or unsubstituted aromatic amine series, making this compound a valuable addition to beta-blocker SAR libraries.

Chiral Chromatographic Method Development and Enantiopurity Validation

The compound's single chiral center and structural similarity to successfully enantioseparated analogs (Compound IVa achieved Rs = 12.01-12.96 on Chiralpak AD [1]) make it an ideal candidate for developing and validating enantioselective HPLC methods. Procurement specifications for chiral bioactive molecules increasingly require documented enantiomeric excess (ee) values, and the established chromatographic conditions (Chiralpak AD-H, hexane/EtOH/MeOH/N-ethylethanamine mobile phase) provide a validated starting point for method development without extensive de novo optimization.

Antioxidant Mechanism Studies in Aryloxyaminopropanol Chemical Space

With the class-level ABTS inhibition data from Čižmáriková et al. (2023) establishing that aromatic-amine-substituted naphthalen-2-ol derivatives exhibit moderate radical scavenging activity (33-42% inhibition range [1]), CAS 646041-96-5 can be used to dissect the contribution of chlorine substitution to antioxidant mechanisms. The electron-withdrawing ortho-chlorine is expected to modulate the stability of radical intermediates formed during the antioxidant process, providing mechanistic insights that complement the existing data on carvedilol, sotalol, and other beta-blockers with clinically relevant antioxidant properties.

Reference Standard for LC-MS Identification of 2-Chloroanilino Aryloxyaminopropanol Metabolites

The distinct molecular ion (m/z 327.8 for [M+H]+) and characteristic chlorine isotopic pattern (3:1 ratio for 35Cl:37Cl, producing a distinctive M:M+2 peak pair) make this compound an excellent reference standard for developing LC-MS/MS methods to detect and quantify 2-chloroanilino-containing aryloxyaminopropanols and their metabolites in biological matrices. The ~34 Da mass shift relative to the unsubstituted anilino analog provides unambiguous mass spectrometric differentiation, a critical advantage in metabolism and drug-drug interaction studies.

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